molecular formula C20H21NO4S B3493999 4-cyclohexyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide

4-cyclohexyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide

Cat. No.: B3493999
M. Wt: 371.5 g/mol
InChI Key: LRHHAWZNFAKDLN-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide is a complex organic compound that features a benzofuran ring, a cyclohexyl group, and a benzenesulfonamide moiety. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-cyclohexyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the cyclohexyl and benzenesulfonamide groups. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Industrial production methods may involve optimizing reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

4-cyclohexyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group in the benzofuran ring to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-cyclohexyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity to certain proteins, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 4-cyclohexyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide include other benzofuran derivatives and sulfonamide-containing compounds. For example:

This compound’s unique combination of structural features and biological activities makes it a valuable subject for further research and development.

Properties

IUPAC Name

4-cyclohexyl-N-(1-oxo-3H-2-benzofuran-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c22-20-19-11-8-17(12-16(19)13-25-20)21-26(23,24)18-9-6-15(7-10-18)14-4-2-1-3-5-14/h6-12,14,21H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHHAWZNFAKDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C(=O)OC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-cyclohexyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide
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4-cyclohexyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide
Reactant of Route 5
4-cyclohexyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide
Reactant of Route 6
4-cyclohexyl-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide

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